Home > Products > Screening Compounds P81823 > MC-Val-Cit-PAB-indibulin
MC-Val-Cit-PAB-indibulin -

MC-Val-Cit-PAB-indibulin

Catalog Number: EVT-12566590
CAS Number:
Molecular Formula: C50H55ClN9O8+
Molecular Weight: 945.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

MC-Val-Cit-PAB-indibulin is a complex compound that serves as a drug-linker conjugate, primarily used in antibody-drug conjugate (ADC) therapies. This compound combines the properties of a cleavable linker with the potent antitumor agent indibulin, which is known for its ability to inhibit tubulin polymerization, thus disrupting microtubule dynamics essential for cell division. The structure of MC-Val-Cit-PAB-indibulin facilitates targeted delivery of the cytotoxic agent to cancer cells, enhancing therapeutic efficacy while minimizing systemic toxicity.

Source

The compound is synthesized through chemical processes that involve various amino acids and linkers. The primary source of knowledge regarding its synthesis and application comes from research articles and patents focused on ADC development and drug delivery systems. Notably, MC-Val-Cit-PAB-indibulin is derived from the MC-Val-Cit-PAB linker, which has been extensively studied for its utility in drug conjugates.

Classification

MC-Val-Cit-PAB-indibulin can be classified under:

  • Chemical Class: Drug-linker conjugates
  • Therapeutic Class: Anticancer agents
  • Mechanism of Action: Tubulin inhibitors
Synthesis Analysis

Methods

The synthesis of MC-Val-Cit-PAB-indibulin involves several key steps, starting from the base amino acids and linkers. A modified synthetic route has been developed to enhance yield and purity while avoiding epimerization. This process typically includes:

  1. Formation of the Linker: The MC-Val-Cit-PAB linker is synthesized through coupling reactions involving l-citrulline and valine derivatives.
  2. Conjugation with Indibulin: Indibulin is then conjugated to the linker using standard peptide coupling techniques, often facilitated by reagents like HATU or similar coupling agents.

Technical Details

Molecular Structure Analysis

Structure

The molecular formula for MC-Val-Cit-PAB-indibulin is C28H40N6O7C_{28}H_{40}N_{6}O_{7} with a molecular weight of approximately 572.66 g/mol. The structure features:

  • A valine-citrulline dipeptide backbone.
  • A p-aminobenzyl moiety that acts as a cleavable linker.
  • Indibulin as the cytotoxic component.

Data

The compound appears as a white to off-white powder with high purity (>98% HPLC) and is sensitive to light and moisture, requiring storage under inert gas conditions at low temperatures .

Chemical Reactions Analysis

Reactions

The primary reactions involved in the synthesis of MC-Val-Cit-PAB-indibulin include:

  • Peptide Coupling: This reaction forms peptide bonds between amino acids or between an amino acid and a linker.
  • Cleavage Reactions: Upon reaching target cells, the linker undergoes enzymatic cleavage (e.g., by cathepsin B), releasing indibulin selectively within the tumor microenvironment.

Technical Details

These reactions are optimized to ensure high specificity and yield, often using protected amino acids that can be selectively deprotected at later stages of synthesis .

Mechanism of Action

Process

MC-Val-Cit-PAB-indibulin operates through a two-step mechanism:

  1. Targeting: The ADC binds to specific antigens on cancer cell surfaces.
  2. Release of Indibulin: Following internalization into the cell, the linker is cleaved by lysosomal enzymes, releasing indibulin which then disrupts microtubule formation, leading to cell cycle arrest and apoptosis.

Data

Research indicates that this mechanism significantly enhances the selectivity of indibulin's cytotoxic effects compared to traditional administration routes .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: White to off-white powder.
  • Solubility: Soluble in organic solvents; limited solubility in water.
  • Stability: Sensitive to moisture and light; requires careful handling.

Chemical Properties

  • Molecular Weight: 572.66 g/mol.
  • Purity: Typically >98% as determined by HPLC analysis.
  • Storage Conditions: Should be stored at -20°C under inert gas to prevent degradation .
Applications

MC-Val-Cit-PAB-indibulin is primarily utilized in:

  • Antibody-Drug Conjugates (ADCs): As an effective strategy for targeted cancer therapy, allowing for localized delivery of potent cytotoxic agents directly to tumor cells.
  • Research Applications: Used in studies exploring novel drug delivery systems and mechanisms of action for anticancer therapies.

This compound exemplifies significant advancements in targeted cancer treatment strategies, combining chemical synthesis innovation with therapeutic efficacy in oncology .

Properties

Product Name

MC-Val-Cit-PAB-indibulin

IUPAC Name

N-[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-[[4-[[2-[1-[(4-chlorophenyl)methyl]indol-3-yl]-2-oxoacetyl]amino]pyridin-1-ium-1-yl]methyl]anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]-6-(2,5-dioxopyrrol-1-yl)hexanamide

Molecular Formula

C50H55ClN9O8+

Molecular Weight

945.5 g/mol

InChI

InChI=1S/C50H54ClN9O8/c1-32(2)45(57-42(61)12-4-3-7-26-60-43(62)21-22-44(60)63)48(66)56-40(10-8-25-53-50(52)68)47(65)54-36-19-15-33(16-20-36)29-58-27-23-37(24-28-58)55-49(67)46(64)39-31-59(41-11-6-5-9-38(39)41)30-34-13-17-35(51)18-14-34/h5-6,9,11,13-24,27-28,31-32,40,45H,3-4,7-8,10,12,25-26,29-30H2,1-2H3,(H6,52,53,54,56,57,61,65,66,68)/p+1/t40-,45-/m0/s1

InChI Key

QLPCKALAMKCOEG-FQDNZFBXSA-O

Canonical SMILES

CC(C)C(C(=O)NC(CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CCCNC(=O)N)C(=O)NC1=CC=C(C=C1)C[N+]2=CC=C(C=C2)NC(=O)C(=O)C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)NC(=O)CCCCCN6C(=O)C=CC6=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.